2,4-Dibromo-3-fluorobenzyl alcohol
Overview
Description
2,4-Dibromo-3-fluorobenzyl alcohol is a chemical compound known for its unique structure, which includes two bromine atoms and one fluorine atom attached to a benzyl alcohol moiety. This compound is often used as a versatile small molecule scaffold in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2,4-Dibromo-3-fluorobenzyl alcohol typically involves the bromination and fluorination of benzyl alcohol derivatives. One common method includes the use of bromine and a fluorinating agent under controlled conditions to achieve the desired substitution pattern on the benzene ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and fluorination processes, utilizing specialized equipment to ensure precise control over reaction conditions. These methods are designed to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-3-fluorobenzyl alcohol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to remove the bromine or fluorine atoms.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,4-Dibromo-3-fluorobenzaldehyde or 2,4-Dibromo-3-fluorobenzophenone.
Reduction: Formation of 2,4-Dibromo-3-fluorotoluene.
Substitution: Formation of various substituted benzyl alcohol derivatives.
Scientific Research Applications
2,4-Dibromo-3-fluorobenzyl alcohol is utilized in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: Potential use in the development of pharmaceutical compounds.
Industry: As an intermediate in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-3-fluorobenzyl alcohol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways. Detailed studies on its mechanism of action are essential to understand its full potential in different applications .
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorobenzyl bromide: Similar in structure but with two fluorine atoms instead of bromine.
2,4-Dichlorobenzyl alcohol: Contains chlorine atoms instead of bromine and fluorine.
2,4-Dibromo-3-chlorobenzyl alcohol: Similar but with a chlorine atom instead of fluorine.
Uniqueness
2,4-Dibromo-3-fluorobenzyl alcohol is unique due to the specific combination of bromine and fluorine atoms, which can impart distinct chemical and physical properties. This uniqueness makes it valuable for specific research applications where these properties are advantageous .
Properties
IUPAC Name |
(2,4-dibromo-3-fluorophenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2FO/c8-5-2-1-4(3-11)6(9)7(5)10/h1-2,11H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVZUFBSQOXVXBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CO)Br)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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